N-(3,4-dichlorophenyl)-1-methylindole-5-carboxamide
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Overview
Description
PMID25399762-Compound-Table1-C15: is a small molecular drug known for its inhibitory action on monoamine oxidase type B (MAO-B) . This compound has been studied for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Preparation Methods
Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would include steps such as purification, crystallization, and quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions: PMID25399762-Compound-Table1-C15 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens or nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
PMID25399762-Compound-Table1-C15 has several scientific research applications, including:
Chemistry: Used as a reference compound in chemical studies to understand its reactivity and interaction with other molecules.
Biology: Studied for its effects on biological systems, particularly its inhibitory action on monoamine oxidase type B.
Medicine: Investigated for its potential therapeutic applications in treating neurological disorders such as Parkinson’s disease.
Industry: Utilized in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of PMID25399762-Compound-Table1-C15 involves its inhibitory effect on monoamine oxidase type B (MAO-B). By inhibiting this enzyme, the compound prevents the breakdown of monoamine neurotransmitters, leading to increased levels of these neurotransmitters in the brain. This action is beneficial in treating neurological disorders where monoamine levels are deficient .
Comparison with Similar Compounds
Selegiline: Another MAO-B inhibitor used in the treatment of Parkinson’s disease.
Rasagiline: A selective MAO-B inhibitor with neuroprotective properties.
Safinamide: A reversible MAO-B inhibitor with additional glutamate release inhibition.
Uniqueness: PMID25399762-Compound-Table1-C15 is unique due to its specific molecular structure and its potential for higher selectivity and efficacy in inhibiting monoamine oxidase type B compared to other similar compounds .
Properties
Molecular Formula |
C16H12Cl2N2O |
---|---|
Molecular Weight |
319.2 g/mol |
IUPAC Name |
N-(3,4-dichlorophenyl)-1-methylindole-5-carboxamide |
InChI |
InChI=1S/C16H12Cl2N2O/c1-20-7-6-10-8-11(2-5-15(10)20)16(21)19-12-3-4-13(17)14(18)9-12/h2-9H,1H3,(H,19,21) |
InChI Key |
XHTKCMHMWMUSIE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(=O)NC3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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